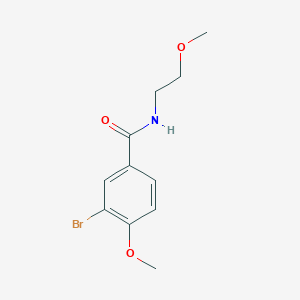![molecular formula C17H19ClN2O2S2 B318648 N'-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B318648.png)
N'-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N'-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea involves several steps. One common method includes the reaction of 3-chlorobenzothiophene-2-carboxylic acid with ethylamine and tetrahydrofuran-2-carbaldehyde under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .
Aplicaciones Científicas De Investigación
N'-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to N'-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)thiourea include other benzothiophene derivatives such as:
- 3-chloro-1-benzothiophene-2-carboxamide
- N-ethyl-1-benzothiophene-2-carboxamide
- Tetrahydrofuran-2-ylmethyl-1-benzothiophene-2-carboxamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C17H19ClN2O2S2 |
|---|---|
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
3-chloro-N-[ethyl(oxolan-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H19ClN2O2S2/c1-2-20(10-11-6-5-9-22-11)17(23)19-16(21)15-14(18)12-7-3-4-8-13(12)24-15/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,21,23) |
Clave InChI |
JOHDLUXSYLHCAA-UHFFFAOYSA-N |
SMILES |
CCN(CC1CCCO1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canónico |
CCN(CC1CCCO1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B318566.png)
![4-[(anilinocarbonyl)amino]-N-benzylbenzenesulfonamide](/img/structure/B318568.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B318569.png)
![N-[4-(benzylsulfamoyl)phenyl]-2-phenoxyacetamide](/img/structure/B318570.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B318572.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B318573.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B318575.png)
![2-{[2-(4-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B318580.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B318584.png)
![1,4-Bis[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B318585.png)




